

discovery and isolation of ascaroside ascr#5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ascr#5

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An In-depth Technical Guide on the Discovery and Isolation of Ascaroside **ascr#5**

Introduction

Ascarosides are a class of signaling molecules, comprised of the dideoxysugar ascarylose linked to a fatty acid-like side chain, that regulate various aspects of nematode physiology and behavior. In the model organism *Caenorhabditis elegans*, these molecules are crucial for chemical communication, influencing developmental timing, mating, and social behaviors. Ascaroside #5 (**ascr#5**), also known as ascaroside C3 (asc- ω C3), is a potent component of the dauer pheromone mixture, which induces entry into a stress-resistant larval stage.^{[1][2]} Beyond its role in dauer formation, **ascr#5** is involved in axon regeneration, hermaphrodite repulsion, and synergistic interactions with other ascarosides to elicit specific behavioral responses.^{[1][3][4]}

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of **ascr#5**, intended for researchers, scientists, and professionals in drug development. It details the experimental protocols, summarizes quantitative data, and visualizes the relevant biological pathways.

Discovery and Biological Activity

The identification of **ascr#5** was a result of activity-guided fractionation of the complex mixture of metabolites secreted by *C. elegans*.^[1] While early research identified ascarosides like ascr#1, their low specific activity could not account for the full dauer-inducing potential of the natural pheromone extract.^[1] Subsequent studies led to the isolation of more potent

ascarosides, including **ascr#5**, which was found to synergize with other ascarosides, such as ascr#2 and ascr#3, to regulate dauer formation and social behaviors.[1]

Beyond its function as a dauer pheromone, **ascr#5** has been shown to promote axon regeneration in adult *C. elegans* by activating a specific G-protein coupled receptor (GPCR)—Gqα signaling pathway.[3] It is also one of the ascarosides responsible for the repulsion of hermaphrodites at high concentrations, a behavior mediated by the ASK sensory neurons.[1]

Quantitative Data

The following tables summarize the key quantitative information for **ascr#5**.

Table 1: Physicochemical Properties of **ascr#5**

Property	Value	Reference
Systematic Name	Ascaroside C3 (asc-ωC3)	[5]
CAS Number	1086696-26-5	[6]
Molecular Formula	C ₉ H ₁₆ O ₆	[6]
Molecular Weight	220.22 g/mol	[6]
[M-H] ⁻ Ion (m/z)	219.0874	[7]
[M+Na] ⁺ Ion (m/z)	243.0845	[7]

Table 2: Biological Activity and Concentration

Parameter	Value/Observation	Reference
Primary Function	Dauer pheromone, promotes axon regeneration	[2][3]
Synergistic Activity	Acts with ascr#2 and ascr#3 in dauer induction and social signaling	[1]
Concentration in Culture	Highly variable; generally in the nanomolar range for short-chain ascarosides	[8]
Repulsive Concentration	High concentrations are repulsive to wild-type hermaphrodites	[4]

Experimental Protocols

The isolation and identification of **ascr#5** from *C. elegans* culture requires a multi-step process involving worm cultivation, metabolite extraction, and chromatographic purification, followed by analytical characterization.

Large-Scale Culture of *C. elegans*

A high density of worms is required to obtain sufficient quantities of **ascr#5** for analysis.

- Synchronization and Inoculation: Synchronized L1 larvae of *C. elegans* (N2 Bristol strain) are used to inoculate S-complete liquid medium.
- Cultivation: Worms are grown at 22.5°C with shaking (225 rpm) for approximately 9 days.[7]
- Feeding: The culture is fed with a concentrated stock of *E. coli* (e.g., HB101) daily to support population growth.[7]
- Harvesting: After 9 days, the culture medium is separated from the worms by centrifugation. The supernatant, containing the secreted ascarosides, is collected for extraction.[9]

Extraction of Crude Ascarosides

This protocol is adapted from standard methods for ascaroside extraction.^[7]

- **Lyophilization:** The collected culture medium is frozen and lyophilized to dryness over 2-3 days.
- **Ethanol Extraction:** The resulting solid material is ground to a fine powder. The powder is then extracted twice with 190-proof ethanol with vigorous shaking. The first extraction is for 2 hours, and the second is performed overnight.^[7]
- **Filtration and Concentration:** The ethanol extracts are filtered to remove solid debris. The combined filtrate is then concentrated to dryness using a rotary evaporator or a SpeedVac to yield the crude pheromone extract.^[7]
- **Storage:** The crude extract is stored at -20°C until further purification.

Purification by High-Performance Liquid Chromatography (HPLC)

The crude extract is a complex mixture and requires chromatographic separation to isolate **ascr#5**.

- **Column:** A reversed-phase C18 column is typically used.
- **Mobile Phase:** A gradient of acetonitrile in water (both containing 0.1% formic acid) is a common mobile phase system.
- **Detection:** Elution is monitored by UV absorbance and/or mass spectrometry (LC-MS).
- **Fraction Collection:** Fractions are collected, and those corresponding to the mass of **ascr#5** ($[M-H]^-$ or $[M+Na]^+$) are pooled. Activity-guided fractionation, using the dauer formation assay, can also be employed to track the active compounds.^[1]

Structural Characterization

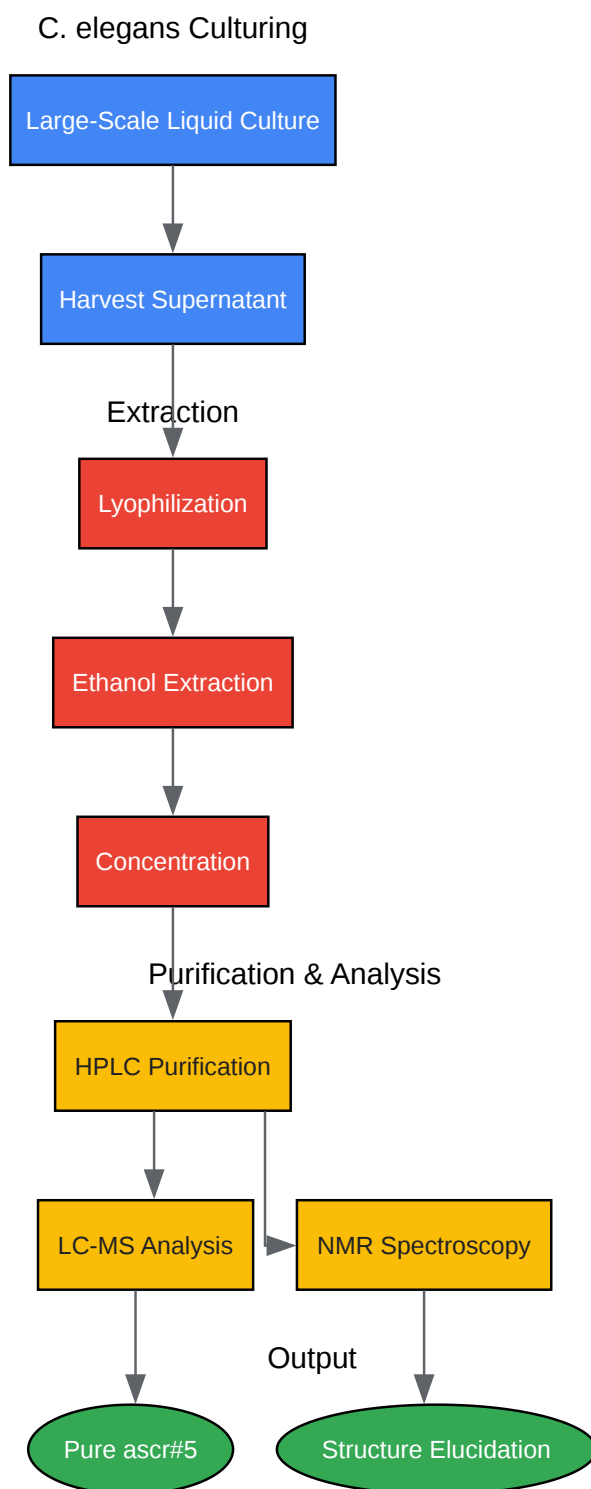
The final identification and structural confirmation of **ascr#5** relies on mass spectrometry and NMR spectroscopy.

- Liquid Chromatography-Mass Spectrometry (LC-MS): Used to determine the mass-to-charge ratio (m/z) of the isolated compound, confirming its molecular weight. Tandem MS (MS/MS) can be used to obtain fragmentation patterns characteristic of the ascaroside class, such as the common product ion at m/z 73 in negative ion mode.^[7]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed on the purified sample to elucidate the complete chemical structure, including stereochemistry.^{[10][11]} This is the definitive method for structural confirmation.

Mandatory Visualizations

Experimental Workflow

Figure 1. Experimental Workflow for ascr#5 Isolation and Identification

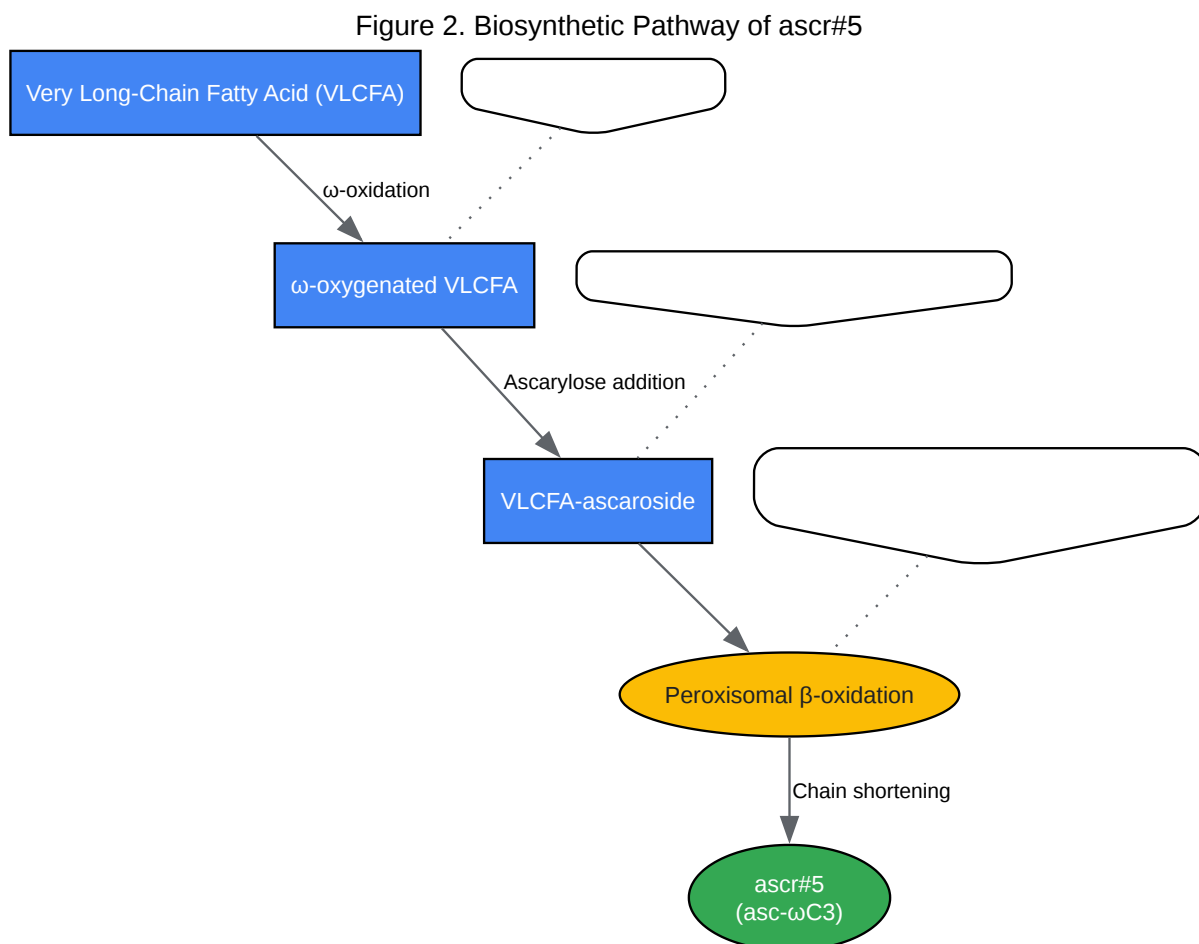


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Figure 1. Workflow for **ascr#5** Isolation.

Biosynthesis Pathway of ascr#5

Ascaroside biosynthesis begins with very long-chain fatty acids (VLCFAs) which are modified and then shortened via peroxisomal β -oxidation.[12][13] **ascr#5** is an ω -ascaroside, and its production is dependent on the acyl-CoA oxidases ACOX-1.1 and ACOX-1.2.[3][14]

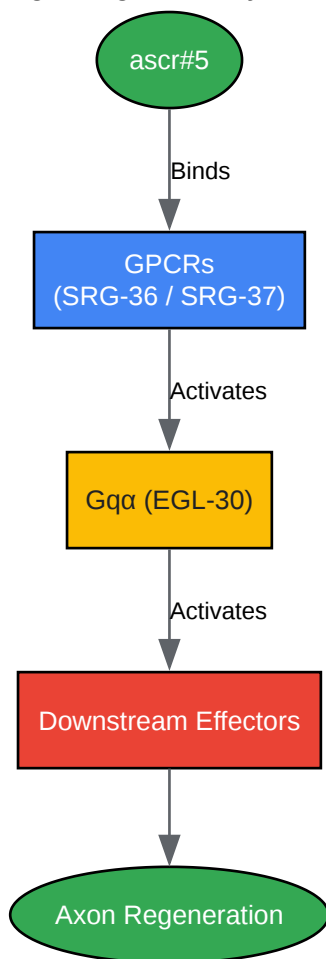


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Figure 2. Biosynthesis of **ascr#5**.

Signaling Pathway for Axon Regeneration

Ascr#5 promotes axon regeneration in injured neurons through a specific GPCR-Gq α pathway.
[3]

Figure 3. *ascr#5* Signaling Pathway in Axon Regeneration

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Figure 3. ***ascr#5*** Signaling in Axon Regeneration.

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- To cite this document: BenchChem. [discovery and isolation of ascaroside ascr#5]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3345685#discovery-and-isolation-of-ascaroside-ascr-5]

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